molecular formula C11H20N2O2 B115772 (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine CAS No. 157505-99-2

(R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine

Cat. No. B115772
M. Wt: 212.29 g/mol
InChI Key: LRKIVDGZFSRYCX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, also known as DEIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEIPP is a heterocyclic compound that belongs to the pyrazine family, and it has a molecular formula of C11H20N2O2.

Mechanism Of Action

The mechanism of action of (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine is not fully understood, but it is believed to act as a potent antioxidant and a radical scavenger. (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress-induced damage. (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

(R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of various cancer cell lines. (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

(R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity, and high stability. However, (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine also has some limitations, including its limited solubility in water and its potential to undergo oxidation and degradation under certain conditions.

Future Directions

There are several future directions for research on (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, including the development of new synthetic methods for (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine and its derivatives, the investigation of its potential use as a drug candidate for the treatment of various diseases, and the exploration of its potential applications in material science and bioimaging. Further studies are also needed to elucidate the mechanism of action of (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine and its potential side effects.

Synthesis Methods

The synthesis of (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine involves the reaction between ethyl acetoacetate and isopropyl hydrazine in the presence of acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine. The synthesis of (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine is a straightforward process, and it can be carried out using standard laboratory equipment.

Scientific Research Applications

(R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been studied for its potential use as a fluorescent probe in bioimaging applications.

properties

CAS RN

157505-99-2

Product Name

(R)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2R)-3,6-diethoxy-2-propan-2-yl-1,2-dihydropyrazine

InChI

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m1/s1

InChI Key

LRKIVDGZFSRYCX-SNVBAGLBSA-N

Isomeric SMILES

CCOC1=CN=C([C@H](N1)C(C)C)OCC

SMILES

CCOC1=CN=C(C(N1)C(C)C)OCC

Canonical SMILES

CCOC1=CN=C(C(N1)C(C)C)OCC

synonyms

Pyrazine, 3,6-diethoxy-1,2-dihydro-2-(1-methylethyl)-, (R)- (9CI)

Origin of Product

United States

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